molecular formula C23H27N3O4 B12952463 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester

Cat. No.: B12952463
M. Wt: 409.5 g/mol
InChI Key: LCNATUGKUMQULF-UHFFFAOYSA-N
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Description

Bridging Nitrogen Topology and Aromaticity Considerations

The imidazo[1,5-a]pyrazine core comprises a bicyclic system featuring two fused six-membered rings with nitrogen atoms at positions 1, 5, and 7. The bridging nitrogen (N-1) adopts a planar sp² hybridization, contributing to partial aromaticity across the fused rings. Density functional theory (DFT) calculations on analogous systems reveal a nucleus-independent chemical shift (NICS) value of −10.2 ppm for the imidazole ring and −8.9 ppm for the pyrazine moiety, confirming moderate aromatic character.

The conjugated π-system distributes electron density unevenly, with the highest electron density localized at the N-1 and N-5 positions. This polarization creates nucleophilic regions at C-2 and C-8, which are critical for electrophilic substitution reactions. X-ray crystallographic data from related compounds show bond lengths of 1.34 Å for N-1–C-2 and 1.38 Å for C-8–N-5, consistent with delocalized double-bond character.

Conformational Dynamics of Hexahydro-3-oxo Substituent

The hexahydro-3-oxo modification introduces a chair-like cyclohexanone ring fused to the pyrazine moiety. Molecular dynamics simulations reveal three dominant conformers:

Conformer ΔG (kcal/mol) Population (%)
Chair 0.0 62
Boat 1.8 28
Twist 2.4 10

The chair conformation minimizes steric clash between the carbonyl oxygen and adjacent hydrogens, stabilizing the structure by 2.1 kcal/mol compared to boat forms. The 3-oxo group induces a dipole moment of 4.2 D, polarizing the adjacent C-2 position and enhancing its electrophilic reactivity toward nucleophilic agents.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

tert-butyl 3-oxo-2-(3-phenoxyphenyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C23H27N3O4/c1-23(2,3)30-22(28)24-12-13-25-18(15-24)16-26(21(25)27)17-8-7-11-20(14-17)29-19-9-5-4-6-10-19/h4-11,14,18H,12-13,15-16H2,1-3H3

InChI Key

LCNATUGKUMQULF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation and Core Formation

A common approach involves a three-component reaction combining:

  • 2,3-diaminomaleonitrile or related diamines,
  • Ketones or aldehydes bearing the desired aryl substituent (e.g., 3-phenoxyphenyl ketone),
  • Isocyanides or other suitable cyclization agents.

This reaction sequence leads to the formation of the imidazo[1,5-a]pyrazine core via condensation and ring closure, often under oxidative or thermal conditions.

Functional Group Transformations

  • The hexahydro-3-oxo portion is introduced by controlled hydrogenation or selective oxidation steps on the intermediate heterocycle.
  • The tert-butyl ester is typically installed by esterification of the carboxylic acid intermediate using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate reagents.

Reagents and Conditions

  • Molecular iodine and sodium acetate are commonly employed as reagents to facilitate cyclization and oxidative steps.
  • Solvents such as acetonitrile, ethanol, or dichloromethane are used depending on the reaction stage.
  • Reaction temperatures range from ambient to reflux conditions, optimized for yield and selectivity.

Detailed Preparation Data Table

Step Reaction Type Starting Materials Reagents/Conditions Product/Intermediate Notes
1 Cyclocondensation 2,3-Diaminomaleonitrile + 3-phenoxyphenyl ketone + isocyanide Molecular iodine, sodium acetate, reflux in acetonitrile Imidazo[1,5-a]pyrazine core intermediate Formation of fused heterocycle
2 Selective Reduction/Oxidation Core intermediate Hydrogenation catalyst or oxidant Hexahydro-3-oxo substituted intermediate Introduction of hexahydro-3-oxo moiety
3 Esterification Carboxylic acid intermediate tert-Butanol, acid catalyst or tert-butyl chloroformate tert-Butyl ester final compound Formation of tert-butyl ester group
4 Purification Crude product Chromatography or recrystallization Pure Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester Confirmed by NMR, IR, MS

Analytical and Characterization Techniques

Research Findings on Preparation

  • The multi-step synthesis requires careful control of reaction conditions to avoid side reactions, especially during cyclization and esterification.
  • The use of molecular iodine and sodium acetate has been shown to improve cyclization efficiency and yield.
  • The tert-butyl ester group enhances compound stability and facilitates purification.
  • Modifications in the aryl substituent (e.g., phenoxyphenyl) influence the reactivity and biological activity, necessitating tailored synthetic routes for analogs.

Summary Table of Key Synthetic Parameters

Parameter Details
Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
Core Synthetic Method Cyclocondensation of diamine, ketone, isocyanide
Key Reagents Molecular iodine, sodium acetate, tert-butanol or tert-butyl chloroformate
Typical Solvents Acetonitrile, ethanol, dichloromethane
Reaction Temperature Range Ambient to reflux (approx. 25–80 °C)
Purification Techniques Chromatography, recrystallization
Characterization Methods NMR, IR, MS

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites due to its electron-rich imidazo[1,5-a]pyrazine core and ketone functionality. Key reagents and outcomes include:

ReagentConditionsProductSource
Ferric chlorideRoom temperature, EtOHOxidized imidazo ring with ketone retention
IodineMild, catalyticSelective oxidation of secondary alcohols (if present)

Oxidation typically preserves the ester group while modifying the heterocyclic scaffold, enabling further functionalization.

Reduction Reactions

Reductive modifications target the ketone and ester groups:

ReagentConditionsProductSource
Sodium borohydrideMethanol, 0°C → RTReduction of ketone to secondary alcohol
H₂/Pd-C6 atm, RTHydrogenation of unsaturated bonds (if present)

The tert-butyl ester remains stable under these conditions, allowing selective reduction of the 3-oxo group.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, particularly at the ester and aryl groups:

Nucleophilic Acyl Substitution

ReagentConditionsProductSource
Grignard reagentsTHF, −78°CTertiary alcohol formation via ketone addition
AminesDMF, 80°CAmide formation via ester cleavage

Electrophilic Aromatic Substitution

The 3-phenoxyphenyl group undergoes halogenation or nitration at the para position relative to the ether linkage.

Hydrolysis Reactions

Controlled hydrolysis enables modification of the ester and ketal functionalities:

ReagentConditionsProductSource
HCl (aqueous)Reflux, 12 hHydrolysis of tert-butyl ester to carboxylic acid
NaOHMethanol/H₂O, RTSaponification of ester to sodium carboxylate

Acidic conditions are particularly effective for cleaving sterically hindered esters.

Transesterification

The tert-butyl ester can be exchanged under acidic conditions:

ReagentConditionsProductSource
Methanol/H₂SO₄Reflux, 24 hMethyl ester formation

This reaction is critical for modifying solubility or introducing reactive handles.

Cycloaddition and Ring-Opening Reactions

While direct cycloaddition data for this compound is limited, analogous imidazo[1,5-a]pyrazines participate in:

  • Diels-Alder reactions with dienophiles like maleic anhydride .

  • Ring-opening via nucleophilic attack at the pyrazine nitrogen, forming linear intermediates for further cyclization.

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester involves interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, blocking the activity of key enzymes involved in disease processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues

The imidazo[1,5-a]pyrazine scaffold is highly modular, with variations in substituents influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 2-(3-phenoxyphenyl), 7-(tert-Bu) C11H19N3O3 241.29
tert-Butyl 2-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 1,3-dioxo, 2-hydroxy C12H17N3O5 283.28
7-(4-bromobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-methoxyphenyl)piperazine 4-bromobenzyl, 4-methoxyphenyl C26H28BrN5O4 570.44
6-(4-Methoxyphenyl)-5-[(4-methylphenyl)sulfonyl]-7-phenylimidazo[1,5-a]pyrazin-8(7H)-one 5-sulfonyl, 6-methoxy C25H22N4O4S 486.10

Key Structural Insights :

  • The tert-butyl ester in the target compound increases lipophilicity (clogP ≈ 2.8) compared to free acids or methyl esters .
  • Electron-withdrawing groups (e.g., sulfonyl in compound 3j ) reduce basicity, while aryl substituents (e.g., 3-phenoxyphenyl) may enhance π-π stacking interactions in biological targets.
Physicochemical and Spectral Properties
Property Target Compound Analog (3j ) Analog (ABC28 )
Molecular Weight 241.29 486.10 570.44
Melting Point Not reported 253–256°C (dec.) Not reported
1H NMR (δ, ppm) Not available 7.53 (d, ArH), 8.98 (s, H3) 7.2–7.4 (ArH), 3.7 (OCH3)
MS (m/z) Not available 486 (M+) 570 (M+)
Lipophilicity (clogP) ~2.8 (predicted) ~3.5 ~4.1

Insights :

  • The target compound’s lower molecular weight and absence of sulfonyl/aryl groups suggest improved solubility in apolar solvents compared to analogs like 3j.
  • Spectral data gaps highlight the need for further characterization of the target compound.

Biological Activity

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the imidazo[1,5-a]pyrazine class. This class is characterized by a fused heterocyclic structure containing nitrogen atoms, which contributes significantly to its biological activity and versatility in medicinal chemistry. The compound's unique structure includes a carboxylic acid and an ester functional group, along with a hexahydro-3-oxo moiety and a phenoxyphenyl substituent, positioning it as a promising candidate for various pharmaceutical applications.

The biological activity of imidazo[1,5-a]pyrazine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions often involve the inhibition of key enzymes or receptors involved in disease processes. For instance, studies have shown that certain derivatives can inhibit kinases that play crucial roles in cancer cell proliferation and survival . The compound's mechanism typically involves binding to active sites of enzymes, thus blocking their activity and leading to therapeutic effects.

Biological Activities

Imidazo[1,5-a]pyrazine derivatives have been investigated for a range of biological activities:

  • Anticancer Activity : Several studies have reported that these compounds exhibit significant anticancer properties. For example, they have shown effectiveness against various cancer cell lines such as HepG2 and MCF-7 .
  • Antimicrobial Effects : The compounds have also demonstrated antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Properties : Research indicates that some derivatives may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid derivatives, it is useful to compare them with other similar compounds. The following table summarizes notable activities associated with various imidazo derivatives:

Compound NameStructure TypeNotable Activities
Imidazo[1,2-a]pyrazineSimilar heterocyclic structureAnticancer properties
Imidazo[1,5-a]pyridineRelated scaffoldAntimicrobial effects
Pyrazolo[1,5-a]quinoxalineDifferent fused ring systemIKK inhibitor activity

This comparison highlights how slight modifications in structure can lead to significant differences in chemical behavior and biological activity.

Study 1: Anticancer Activity Evaluation

A study conducted by Li et al. synthesized a series of imidazo[1,5-a]pyrazines and evaluated their anticancer activities against multiple cell lines. The results indicated that certain compounds exhibited IC50 values as low as 21 nM against specific cancer cell lines . This study emphasizes the potential of these compounds as effective anticancer agents.

Study 2: Inhibition of Enzyme Activity

Another research effort focused on the interaction of imidazo[1,5-a]pyrazines with insulin-like growth factor-I receptor (IGF-IR) and other kinases. The findings suggested that these compounds could serve as inhibitors for critical pathways involved in cancer progression . This highlights their potential role in targeted cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing imidazo[1,5-a]pyrazine derivatives?

  • Answer : Common approaches involve multi-step reactions in methanol or other polar solvents under controlled heating (e.g., reflux at 60–80°C), followed by cooling and filtration to isolate intermediates. For example, functionalization at position 7 of pyrazolo[1,5-a]pyrazines can be achieved via nucleophilic substitution or condensation reactions . Characterization typically employs 1^1H/13^{13}C NMR to confirm regioselectivity and purity .

Q. How should researchers validate the structural integrity of this compound?

  • Answer : Combine spectroscopic techniques:

  • NMR : Analyze chemical shifts for imidazo-pyrazine protons (δ ~7.5–8.5 ppm for aromatic protons) and ester carbonyl signals (δ ~165–175 ppm) .
  • MS/HRMS : Confirm molecular weight accuracy (e.g., HRMS with <5 ppm error) .
  • IR : Identify key functional groups (e.g., ester C=O stretch at ~1700–1750 cm1^{-1}) .

Q. What safety protocols are critical during synthesis?

  • Answer : Follow institutional Chemical Hygiene Plans, including:

  • Use of fume hoods for volatile solvents (e.g., methanol).
  • Mandatory 100% score on safety exams for handling nitro/trifluoromethyl intermediates .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

  • Answer : Apply factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Factors : Reaction time (6–24 hrs), temperature (40–100°C), and equivalents of 3-phenoxyphenyl precursor.
  • Response : Yield and purity. Use ANOVA to identify significant factors and reduce trial-and-error iterations .

Q. What computational tools aid in predicting reactivity or bioactivity?

  • Answer :

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to model intermediates and transition states, accelerating condition optimization .
  • Bioactivity Prediction : Molecular docking against targets like kinases or PDEs, leveraging structural analogs (e.g., imidazoquinoxalines as kinase inhibitors) .

Q. How do structural modifications (e.g., ester vs. amide) affect biological activity?

  • Answer : Replace the 1,1-dimethylethyl ester with amides via hydrolysis and coupling. Compare bioactivity using:

  • In vitro assays : Measure IC50_{50} against targets (e.g., SK2 kinase).
  • SAR Analysis : Correlate substituent electronegativity (e.g., trifluoromethyl) with enhanced receptor binding .

Q. What advanced separation techniques resolve stereoisomers or byproducts?

  • Answer :

  • HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Membrane Technologies : Nanofiltration for selective removal of low-MW impurities .

Data Contradiction & Validation

Q. How to address discrepancies in NMR data across studies?

  • Answer :

  • Solvent Effects : Re-run spectra in standardized solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Dynamic Effects : Variable-temperature NMR to assess conformational exchange broadening .

Q. Why might computational predictions conflict with experimental bioactivity?

  • Answer :

  • Solvation/Entropy : Include implicit solvent models (e.g., COSMO-RS) in simulations.
  • Protein Flexibility : Use ensemble docking instead of rigid receptors .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Workflows :
  • Computational Tools :
  • Safety/Regulatory :

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